6-Methoxy-N,N,N-trimethylhexan-1-aminium
Description
6-Methoxy-N,N,N-trimethylhexan-1-aminium is a quaternary ammonium compound characterized by a hexan-1-aminium backbone with three methyl groups attached to the nitrogen atom and a methoxy group at the 6-position. This structure confers cationic properties, making it soluble in polar solvents and suitable for applications in supramolecular chemistry, polymer synthesis, and electrochemical systems.
Properties
Molecular Formula |
C10H24NO+ |
|---|---|
Molecular Weight |
174.30 g/mol |
IUPAC Name |
6-methoxyhexyl(trimethyl)azanium |
InChI |
InChI=1S/C10H24NO/c1-11(2,3)9-7-5-6-8-10-12-4/h5-10H2,1-4H3/q+1 |
InChI Key |
MNEBYTPWCNFAKE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 6-Methoxy-N,N,N-Trimethylhexan-1-Aminium
Quaternary Ammonium Salt Formation via Alkylation of Tertiary Amines
A primary route involves the alkylation of a tertiary amine precursor with a methoxy-substituted alkyl halide. For example, 6-methoxyhexan-1-amine serves as a starting material, which undergoes exhaustive methylation using methyl iodide (CH₃I) in the presence of a weak base such as potassium bicarbonate (KHCO₃). The reaction proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic methyl group:
$$
\text{6-Methoxyhexan-1-amine} + 3\,\text{CH}3\text{I} \xrightarrow{\text{KHCO}3, \text{MeOH}} \text{6-Methoxy-N,N,N-trimethylhexan-1-aminium iodide} + 3\,\text{HI}
$$
Optimization Notes :
- Solvent : Methanol enhances solubility of both the amine and methyl iodide.
- Stoichiometry : A 5:1 molar excess of CH₃I ensures complete quaternization, as under-methylation leads to tertiary amine byproducts.
- Purification : The product is isolated via preparative HPLC using a C-18 reverse-phase column with trifluoroacetic acid (TFA) as an ion-pairing agent.
Analytical Validation
Direct Alkylation of Trimethylamine with 6-Methoxyhexyl Halides
An alternative approach employs 6-methoxyhexyl bromide as the alkylating agent for trimethylamine. This method avoids multi-step functionalization but requires prior synthesis of the methoxy-substituted alkyl halide.
Step 1: Synthesis of 6-Methoxyhexyl Bromide
6-Methoxyhexan-1-ol is converted to the corresponding bromide using phosphorus tribromide (PBr₃) in anhydrous ether:
$$
\text{6-Methoxyhexan-1-ol} + \text{PBr}3 \xrightarrow{\text{Et}2\text{O}} \text{6-Methoxyhexyl bromide} + \text{H}3\text{PO}3
$$
Reaction Conditions :
Step 2: Quaternization with Trimethylamine
The alkyl bromide reacts with trimethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux:
$$
\text{6-Methoxyhexyl bromide} + \text{N(CH}3\text{)}3 \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{6-Methoxy-N,N,N-trimethylhexan-1-aminium bromide}
$$
Challenges :
Reductive Amination Followed by Methylation
A three-step sequence involving:
- Synthesis of 6-Methoxyhexanal via oxidation of 6-methoxyhexan-1-ol.
- Reductive Amination with dimethylamine to form 6-methoxy-N,N-dimethylhexan-1-amine.
- Final Methylation using CH₃I/KHCO₃.
Advantages :
- Permits modular introduction of methyl groups.
- Avoids handling highly reactive alkyl halides.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Tertiary Amine | 68 | 95 | Single-step quaternization | Requires excess CH₃I; HPLC purification |
| Direct Alkylation | 72 | 92 | Avoids multi-step synthesis | Risk of elimination byproducts |
| Reductive Amination | 58 | 89 | Tunable N-substitution | Multi-step; lower overall yield |
Mechanistic and Kinetic Considerations
Steric and Electronic Effects in Quaternary Ammonium Formation
The electron-donating methoxy group at the 6-position slightly deactivates the alkyl chain toward nucleophilic attack but enhances solubility in polar solvents. Steric hindrance from the hexyl chain necessitates prolonged reaction times (24–72 hours) for complete methylation.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,N,N-trimethylhexan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
6-Methoxy-N,N,N-trimethylhexan-1-aminium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N,N-trimethylhexan-1-aminium involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The compound’s methoxy group also plays a role in modulating its hydrophobicity and interaction with lipid bilayers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility :
- Reactivity: Bromo derivatives undergo nucleophilic substitution (e.g., with amines or hydroxide) to form polymers for fuel cells . Thiol derivatives (e.g., 6-mercapto) enable covalent bonding to metal surfaces, enhancing nanoparticle stability .
- Stability :
- Methoxy and hydroxy groups reduce susceptibility to hydrolysis compared to bromo substituents, which are prone to displacement reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
